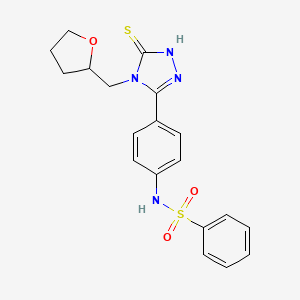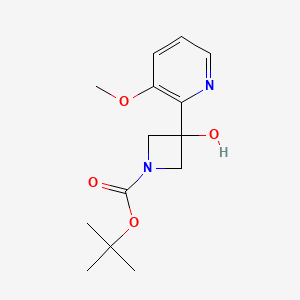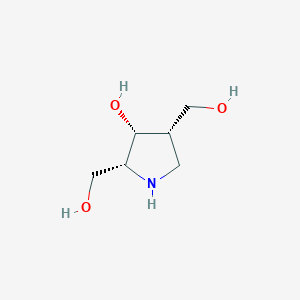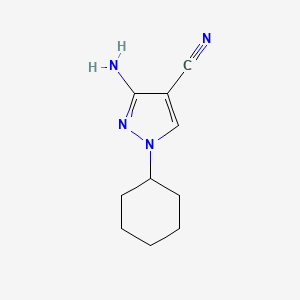
3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a cyclohexyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile typically involves the condensation of cyclohexyl hydrazine with a suitable nitrile precursor. One common method involves the reaction of cyclohexyl hydrazine with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out in an ethanol solvent under reflux conditions, leading to the formation of the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated purification techniques such as flash chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated pyrazole derivatives
Aplicaciones Científicas De Investigación
3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-pyrazolecarbonitrile: Similar structure but lacks the cyclohexyl group.
5-Amino-1H-pyrazole-4-carbonitrile: Similar structure but with different substitution patterns
Uniqueness
3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity and potentially improve its interaction with biological targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C10H14N4 |
|---|---|
Peso molecular |
190.25 g/mol |
Nombre IUPAC |
3-amino-1-cyclohexylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H14N4/c11-6-8-7-14(13-10(8)12)9-4-2-1-3-5-9/h7,9H,1-5H2,(H2,12,13) |
Clave InChI |
FJWZIIGYYKFXCP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C=C(C(=N2)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B11765547.png)
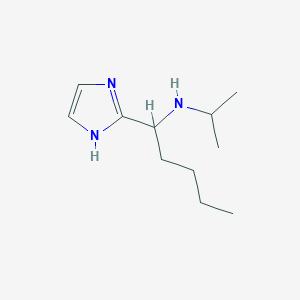

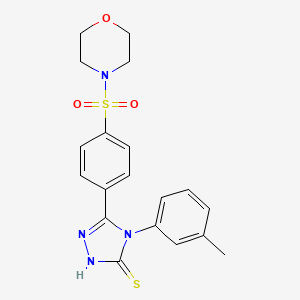
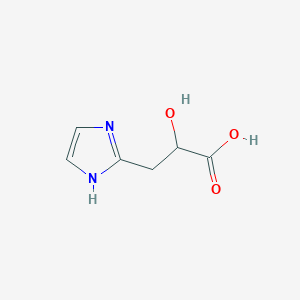


![1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride](/img/structure/B11765590.png)
